molecular formula C12H12FN B1300035 1-(2-Fluorophenyl)cyclopentanecarbonitrile CAS No. 214262-89-2

1-(2-Fluorophenyl)cyclopentanecarbonitrile

Cat. No.: B1300035
CAS No.: 214262-89-2
M. Wt: 189.23 g/mol
InChI Key: KFRPRFWZCDHYKA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H12FN. It is characterized by a cyclopentane ring substituted with a 2-fluorophenyl group and a carbonitrile group.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2-fluorobenzyl cyanide with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclopentanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1-(2-Fluorophenyl)cyclopentanecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)cyclopentanecarbonitrile: This compound has a chlorine atom instead of a fluorine atom in the phenyl ring. The presence of chlorine may result in different chemical reactivity and biological activity.

    1-(2-Bromophenyl)cyclopentanecarbonitrile: Similar to the chlorinated analog, this compound contains a bromine atom, which can influence its properties and applications.

    1-(2-Methylphenyl)cyclopentanecarbonitrile:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(2-fluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRPRFWZCDHYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369802
Record name 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-89-2
Record name 1-(2-Fluorophenyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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